2-Nonyn-1-one, 1-(2-aminophenyl)-
Description
2-Nonyn-1-one, 1-(2-aminophenyl)- (C₁₅H₁₇NO; molecular weight 227.30 g/mol) is an alkyne-containing ketone derivative with a 2-aminophenyl substituent.
Properties
CAS No. |
603126-33-6 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(2-aminophenyl)non-2-yn-1-one |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-6-7-12-15(17)13-10-8-9-11-14(13)16/h8-11H,2-6,16H2,1H3 |
InChI Key |
NFPJBZFLVWUAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyn-1-one, 1-(2-aminophenyl)- typically involves the coupling of a nonynone derivative with an aminophenyl compound. One common method is the reaction of 2-nonyn-1-ol with 2-aminophenyl ketone under specific conditions to form the desired product. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and ketone functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the alkyne to an alkene or alkane.
Substitution: The aminophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids or diketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-Nonyn-1-one, 1-(2-aminophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its aminophenyl group can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Nonyn-1-one, 1-(2-aminophenyl)- involves its interaction with molecular targets through its functional groups. The aminophenyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting or modifying their activity. The alkyne and ketone groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key differences between 2-Nonyn-1-one, 1-(2-aminophenyl)- and related compounds:
Key Observations:
Structural Variations and Bioactivity: The triazole-carboxylic acid derivative exhibits significant antimicrobial activity due to its ability to bind bacterial proteins and DNA .
Mechanistic Insights: The triazole compound disrupts bacterial morphology (e.g., cell wall integrity) and degrades proteins, as shown by FE-SEM and gel electrophoresis .
Crystallographic Data: The triazole derivative adopts a kinked conformation with perpendicular phenyl and triazole rings, optimizing interactions with bacterial targets . Ynone analogs like 1-(4-methylphenyl)-2-nonyn-1-one crystallize in a monoclinic system (space group P1 21/n 1) , but their structural impact on bioactivity remains unexplored.
Biological Activity
2-Nonyn-1-one, 1-(2-aminophenyl)- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of this compound, focusing on its antineoplastic properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound 2-Nonyn-1-one, 1-(2-aminophenyl)- features a nonynone backbone with an amino-substituted phenyl group. Its structure can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The biological activity of 2-Nonyn-1-one, 1-(2-aminophenyl)- has been explored in several studies, particularly regarding its cytotoxic effects against cancer cells. The following sections summarize key findings from the literature.
Antineoplastic Activity
Research has indicated that derivatives of unsaturated ketones, including 2-Nonyn-1-one, exhibit significant antineoplastic properties. A study involving the synthesis of various alkyl styryl ketones demonstrated their potential as alkylating agents against cancer cell lines such as L1210 lymphoid leukemia and P388 lymphocytic leukemia .
Table 1: Antineoplastic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Nonyn-1-one, 1-(2-aminophenyl)- | L1210 lymphoid leukemia | TBD | |
| Mannich base derivatives | P388 lymphocytic leukemia | TBD | |
| Cisplatin | L1210 lymphoid leukemia | 0.5 |
The mechanism by which 2-Nonyn-1-one exerts its cytotoxic effects may involve alkylation of nucleophilic sites within DNA or proteins. Alkylating agents typically form covalent bonds with nucleophiles, leading to DNA damage and subsequent apoptosis in rapidly dividing cells .
Additionally, studies have shown that compounds similar to 2-Nonyn-1-one can interact with cellular signaling pathways involved in tumor progression. For instance, isoquinoline derivatives have been reported to act as chelating agents in cis-platinum(II) complexes, enhancing their efficacy against cancer cells .
Case Studies
Several case studies illustrate the effectiveness of compounds related to 2-Nonyn-1-one in clinical settings:
- Study on Alkyl Styryl Ketones : This study evaluated the cytotoxicity of various alkyl styryl ketones against different cancer cell lines. Results indicated that certain derivatives exhibited potent activity comparable to established chemotherapeutics like cisplatin .
- Isoquinoline Complexes : Research on platinum(II) complexes formed with isoquinoline derivatives demonstrated enhanced antitumor activity against murine leukemia models compared to traditional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
